molecular formula C24H21N3O5 B13526236 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13526236
M. Wt: 431.4 g/mol
InChI Key: MIWPNXYBGWTDHU-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine and pyrimidine rings can interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its morpholine and pyrimidine rings, which provide distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection during synthesis, making it a versatile compound in various research applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C24H21N3O5/c28-23(29)20-9-10-25-22(26-20)21-14-31-12-11-27(21)24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19,21H,11-14H2,(H,28,29)

InChI Key

MIWPNXYBGWTDHU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=N5)C(=O)O

Origin of Product

United States

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